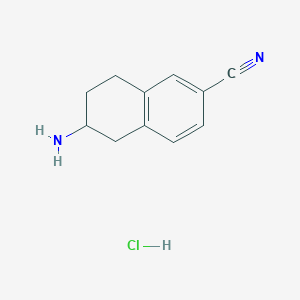
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Vorbereitungsmethoden
The synthesis of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the formation of the naphthyridine ring system. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the Fmoc group is present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations
Wissenschaftliche Forschungsanwendungen
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Fmoc-protected amino acids and derivatives. These compounds share the Fmoc group but differ in their core structures and functional groups. For example:
Fmoc-Asp(OAll)-OH: An Fmoc-protected aspartic acid derivative.
Fmoc-Lys(Boc)-OH: An Fmoc-protected lysine derivative with a Boc protecting group. The uniqueness of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid lies in its specific naphthyridine ring system, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C24H20N2O4 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)21-12-25-11-15-13-26(10-9-16(15)21)24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,11-12,22H,9-10,13-14H2,(H,27,28) |
InChI-Schlüssel |
HJFPCOIXPCMZHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CN=CC(=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)


![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)


![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)
